molecular formula C24H23NO2S B1246206 NF 115

NF 115

Cat. No.: B1246206
M. Wt: 389.5 g/mol
InChI Key: SIMQICJOBGHLIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NF 115 typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with a suitable chalcone derivative, followed by cyclization to form the benzothiazepine ring . The reaction conditions often include the use of catalysts such as Sm(NO3)3·6H2O in ethanol and chloroform at room temperature .

Industrial Production Methods

Industrial production of 1,5-benzothiazepines, including this compound, generally follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

NF 115 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens or alkyl groups .

Scientific Research Applications

NF 115 has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of NF 115 involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biological pathways, leading to the observed biological effects. For example, it may inhibit enzyme activity or block receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

NF 115 is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. The presence of the pyrrolo and hexanoyloxy groups enhances its interaction with biological targets and its overall bioactivity .

Properties

Molecular Formula

C24H23NO2S

Molecular Weight

389.5 g/mol

IUPAC Name

(6-phenylpyrrolo[2,1-d][1,5]benzothiazepin-7-yl) hexanoate

InChI

InChI=1S/C24H23NO2S/c1-2-3-5-16-22(26)27-23-20-14-10-17-25(20)19-13-8-9-15-21(19)28-24(23)18-11-6-4-7-12-18/h4,6-15,17H,2-3,5,16H2,1H3

InChI Key

SIMQICJOBGHLIZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)OC1=C(SC2=CC=CC=C2N3C1=CC=C3)C4=CC=CC=C4

Synonyms

2-acetamido-2-deoxy-6-O-(2,2-bis(hydroxymethyl)-3-hydroxypropyl)glucopyranoside
NF 115
NF-115
NF115 cpd

Origin of Product

United States

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